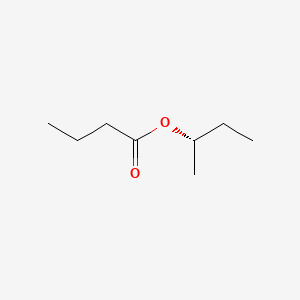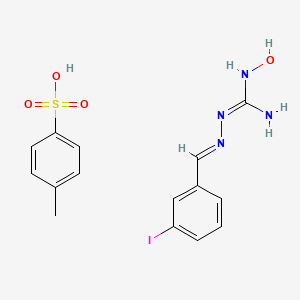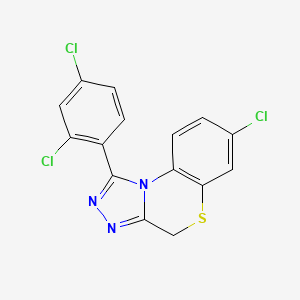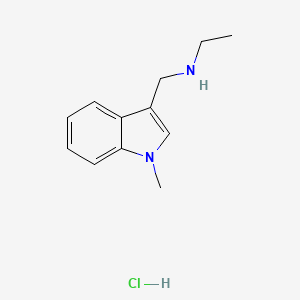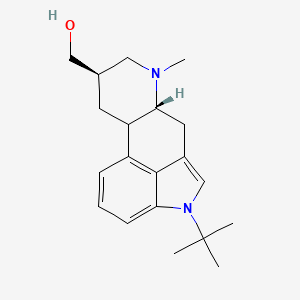
1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often found in natural products such as ergot alkaloids. This particular compound features a t-butyl group, a methyl group, and a beta-hydroxymethyl group attached to the ergoline skeleton, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline typically involves multiple steps, starting from simpler ergoline derivatives. The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, typically using hydrogen gas and a metal catalyst.
Substitution: The t-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Deoxygenated ergoline derivatives.
Substitution: Various alkylated ergoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex ergoline derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ergoline: The parent compound, lacking the t-butyl and hydroxymethyl groups.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness: 1-(t-Butyl)-6-methyl-8-beta-hydroxymethyl-ergoline is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the t-butyl group enhances its stability, while the hydroxymethyl group increases its solubility and reactivity .
Eigenschaften
CAS-Nummer |
113702-05-9 |
|---|---|
Molekularformel |
C20H28N2O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
[(6aR,9R)-4-tert-butyl-7-methyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C20H28N2O/c1-20(2,3)22-11-14-9-18-16(8-13(12-23)10-21(18)4)15-6-5-7-17(22)19(14)15/h5-7,11,13,16,18,23H,8-10,12H2,1-4H3/t13-,16?,18-/m1/s1 |
InChI-Schlüssel |
OHGWVWFNVFKRID-DQYPLQBXSA-N |
Isomerische SMILES |
CC(C)(C)N1C=C2C[C@@H]3C(C[C@H](CN3C)CO)C4=C2C1=CC=C4 |
Kanonische SMILES |
CC(C)(C)N1C=C2CC3C(CC(CN3C)CO)C4=C2C1=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


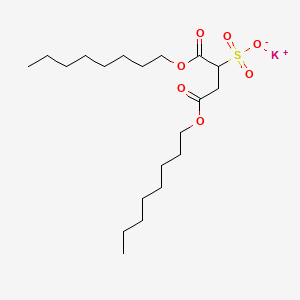
![N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B12743231.png)
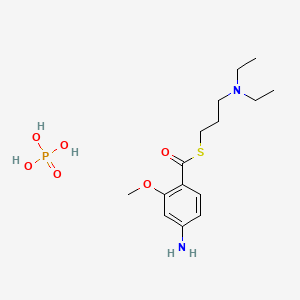

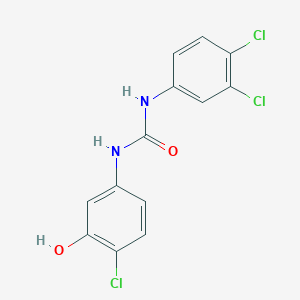

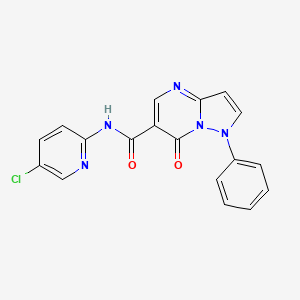
![7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B12743259.png)
